An In-depth Technical Guide to the Chemical Properties of 3-(methylamino)-1-phenylpropan-1-ol
An In-depth Technical Guide to the Chemical Properties of 3-(methylamino)-1-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol that serves as a crucial synthetic intermediate and active pharmacophore in modern medicinal chemistry. It is a phenethylamine derivative and a member of the amphetamine chemical class. This compound is also known by several synonyms, including norpseudoephedrine and cathine.[1][2] It is found naturally in the plant Catha edulis (khat).[2][3] The stereochemistry of 3-(methylamino)-1-phenylpropan-1-ol is of paramount importance as it dictates its biological activity and application in the synthesis of enantiopure pharmaceuticals.[4] Notably, the (1R) enantiomer is a key intermediate in the production of (R)-Atomoxetine, a medication for Attention-Deficit/Hyperactivity Disorder (ADHD), while the racemic compound is an important precursor for the synthesis of the antidepressant fluoxetine.[4][5][6]
This technical guide provides a comprehensive overview of the chemical properties, synthesis methodologies, and biological significance of 3-(methylamino)-1-phenylpropan-1-ol, with a focus on providing actionable data and protocols for laboratory professionals.
Chemical and Physical Properties
The chemical and physical properties of 3-(methylamino)-1-phenylpropan-1-ol and its common forms are summarized in the tables below. These properties are essential for its handling, characterization, and application in chemical synthesis and analysis.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO | [7][8] |
| Molecular Weight | 165.23 g/mol | [7][8] |
| Appearance | White to light yellow solid | [7][9] |
| Melting Point | 56-57 °C (racemate) | [9][10] |
| Boiling Point | 286 °C (predicted) | [9] |
| Density | 1.017 g/cm³ (predicted) | [9] |
Stereoisomer-Specific Properties
| Property | (+)-Norpseudoephedrine (cathine) | (-)-Norpseudoephedrine |
| Synonyms | d-norpseudoephedrine, (1S,2S)-2-amino-1-phenylpropan-1-ol | l-norpseudoephedrine |
| CAS Number | 492-39-7 | 3198-82-9 |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol | 151.21 g/mol |
| Melting Point | 77.5-78 °C | 77.5-78 °C |
| pKa | 9.19 | 8.92 |
| Optical Rotation | [α]20D +37.9° (c=3 in methanol) | - |
Note: The molecular formula C₉H₁₃NO corresponds to the norpseudoephedrine isomers, which are closely related to 3-(methylamino)-1-phenylpropan-1-ol.
Solubility
| Solvent | Solubility | Reference |
| Water | 20,000 mg/L (at 25 °C) | [1] |
| Ethanol | 20 mg/mL | [2] |
| DMSO | 10 mg/mL | [11] |
| DMF | 10 mg/mL | [11] |
| PBS (pH 7.2) | 1 mg/mL | [11] |
| Chloroform | Soluble | [3] |
| Ether | Soluble | [3] |
| Dilute Acids | Soluble | [3] |
Spectroscopic Data
Experimental Protocols
Synthesis of 3-(methylamino)-1-phenylpropan-1-ol
A common and well-documented method for the synthesis of 3-(methylamino)-1-phenylpropan-1-ol is through the reduction of an intermediate, 3-(methylamino)-1-phenyl-2-propen-1-one.[13]
Protocol: Reduction of 3-(Methylamino)-1-phenyl-2-propen-1-one with Sodium Borohydride [13]
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-(methylamino)-1-phenyl-2-propen-1-one (e.g., 3.7 mmol) in glacial acetic acid (e.g., 15 mL).
-
Cooling: Cool the solution to 5-10 °C using an ice/water bath.
-
Addition of Reducing Agent: Vigorously stir the solution and add sodium borohydride (NaBH₄) (e.g., 21.0 mmol) in portions over a period of 30 minutes, maintaining the temperature between 5-10 °C.
-
Reaction Progression: Stir the reaction mixture for an additional 30 minutes at 5-10 °C, and then allow it to warm to room temperature and stir for 3 hours.
-
Work-up:
-
Carefully add 4 M aqueous sodium hydroxide (e.g., 60 mL) dropwise while cooling the mixture in an ice/water bath to neutralize the acetic acid (target pH ~12).
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 70 mL).
-
Wash the combined organic layers with water (e.g., 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Evaporate the solvent under reduced pressure to yield 3-(methylamino)-1-phenylpropan-1-ol as a yellow oil.
Synthesis via Reductive Amination
Another widely used method involves the reductive amination of 1-phenyl-3-methylamino-1-propen-1-one.[14] This intermediate is typically prepared via a Claisen condensation of acetophenone with ethyl formate, followed by condensation with methylamine hydrochloride.[14]
Protocol: Raney-Nickel Catalyzed Hydrogenation [15]
-
Preparation: Dissolve 3-methylamino-1-propiophenone hydrochloride in water in a stainless steel autoclave.
-
Catalyst Addition: Add Raney nickel catalyst to the solution.
-
Hydrogenation:
-
Purge the autoclave with nitrogen gas three times.
-
Purge the autoclave with hydrogen gas at 1.5 MPa three times.
-
Heat the reaction mixture to 80°C under a hydrogen pressure of 0.3-1.5 MPa.
-
-
Work-up:
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Adjust the pH of the filtrate to 9-14 using a base solution (e.g., 30% aqueous sodium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Recover the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude product from cyclohexane to obtain pure 3-(methylamino)-1-phenylpropan-1-ol.
Biological Activity and Mechanism of Action
3-(methylamino)-1-phenylpropan-1-ol, particularly in its cathine form, is a psychoactive drug with stimulant properties.[1][2] It acts as a sympathomimetic agent, mimicking the effects of endogenous neurotransmitters like norepinephrine.[14]
Mechanism of Action:
The primary mechanism of action involves the release of norepinephrine and, to a lesser extent, dopamine.[2][16] It functions as a norepinephrine releasing agent (NRA) and a dopamine releasing agent (DRA).[2] The (-)-norpseudoephedrine enantiomer is a modestly selective norepinephrine releasing agent, with an EC₅₀ of 30 nM for norepinephrine release and 294 nM for dopamine release.[16] Cathine is estimated to have approximately 7-10% of the potency of amphetamine.[2]
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of 3-(methylamino)-1-phenylpropan-1-ol.
Mechanism of Action
Caption: Mechanism of action of 3-(methylamino)-1-phenylpropan-1-ol as a releasing agent.
Regulatory Status
It is important to note that 3-(methylamino)-1-phenylpropan-1-ol, particularly as cathine, is a controlled substance in many jurisdictions. In the United States, it is classified as a Schedule IV controlled substance.[1][2] The World Anti-Doping Agency (WADA) also bans cathine in concentrations of over 5 micrograms per milliliter in urine.[2] Researchers and drug development professionals must adhere to all local and international regulations regarding the handling, synthesis, and distribution of this compound.
Conclusion
3-(methylamino)-1-phenylpropan-1-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its role as a key synthetic intermediate and its inherent biological activity. A thorough understanding of its chemical properties, stereochemistry, and synthesis is crucial for its effective and safe use in research and development. This guide provides a foundational overview to support the work of scientists and professionals in the field.
References
- 1. Cathine | C9H13NO | CID 441457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cathine - Wikipedia [en.wikipedia.org]
- 3. Norpseudoephedrine [drugfuture.com]
- 4. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical [benchchem.com]
- 5. 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 6. innospk.com [innospk.com]
- 7. 3-Methylamino-1-phenylpropanol | CymitQuimica [cymitquimica.com]
- 8. 3-METHYLAMINO-1-PHENYL-1-PROPANOL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-Methylamino-3-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Cathine [webbook.nist.gov]
- 13. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 14. 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride | 137999-85-0 | Benchchem [benchchem.com]
- 15. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 16. L-Norpseudoephedrine - Wikipedia [en.wikipedia.org]








